molecular formula C11H22O3 B14377700 9,9-Dimethoxynonanal CAS No. 90044-28-3

9,9-Dimethoxynonanal

Cat. No.: B14377700
CAS No.: 90044-28-3
M. Wt: 202.29 g/mol
InChI Key: NFCVITLBVODICG-UHFFFAOYSA-N
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Description

9,9-Dimethoxynonanal is an organic compound with the molecular formula C11H22O3 It is a derivative of nonanal, where two methoxy groups are attached to the ninth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dimethoxynonanal typically involves the reaction of nonanal with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then reacts with another molecule of methanol to form the final dimethoxy product. The reaction conditions usually include:

    Temperature: Room temperature to 50°C

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvent: Methanol

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:

    Continuous addition of reactants: Nonanal and methanol

    Use of a fixed-bed reactor: Packed with an acidic catalyst

    Temperature control: Maintaining optimal reaction temperature for maximum yield

Chemical Reactions Analysis

Types of Reactions: 9,9-Dimethoxynonanal undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form 9,9-Dimethoxynonanoic acid

    Reduction: Can be reduced to form 9,9-Dimethoxynonanol

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

    Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride

    Substitution: Using nucleophiles such as halides or amines in the presence of a base

Major Products Formed:

    Oxidation: 9,9-Dimethoxynonanoic acid

    Reduction: 9,9-Dimethoxynonanol

    Substitution: Various substituted nonanal derivatives

Scientific Research Applications

9,9-Dimethoxynonanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules

    Biology: Studied for its potential biological activity and interactions with biomolecules

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of 9,9-Dimethoxynonanal involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

    Nonanal: The parent compound, lacking the methoxy groups

    9,9-Dimethoxynonanoic acid: The oxidized form of 9,9-Dimethoxynonanal

    9,9-Dimethoxynonanol: The reduced form of this compound

Comparison:

    Nonanal: Less chemically reactive due to the absence of methoxy groups

    9,9-Dimethoxynonanoic acid: More acidic and polar, with different solubility and reactivity

    9,9-Dimethoxynonanol: More polar and less volatile, with different physical properties

This compound stands out due to its unique combination of methoxy groups, which impart distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

90044-28-3

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

9,9-dimethoxynonanal

InChI

InChI=1S/C11H22O3/c1-13-11(14-2)9-7-5-3-4-6-8-10-12/h10-11H,3-9H2,1-2H3

InChI Key

NFCVITLBVODICG-UHFFFAOYSA-N

Canonical SMILES

COC(CCCCCCCC=O)OC

Origin of Product

United States

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